

Application of NP-Ahd-13C3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: NP-Ahd-13C3

Cat. No.: B030849

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Introduction

NP-Ahd-13C3 is the stable isotope-labeled internal standard for 2-NP-AHD, a derivatized metabolite of the antibiotic nitrofurantoin. Nitrofurantoin is a widely used therapeutic agent for urinary tract infections.[1][2] Due to its rapid metabolism, the parent drug has a short half-life of approximately 20 minutes in plasma, making its direct measurement challenging for pharmacokinetic assessments.[1] Consequently, pharmacokinetic studies often focus on its stable, tissue-bound metabolite, 1-aminohydantoin (AHD).[3]

For enhanced sensitivity and specificity in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde to form 2-NP-AHD.[4] The use of a stable isotope-labeled internal standard, such as **NP-Ahd-13C3**, is crucial for accurate quantification. It effectively compensates for matrix effects and variations during sample preparation and analysis, ensuring data reliability. This document provides detailed application notes and protocols for the use of **NP-Ahd-13C3** in a representative pharmacokinetic study of nitrofurantoin in a rat model.

Principles of the Method

This protocol describes an oral pharmacokinetic study in rats, followed by the quantification of the nitrofurantoin metabolite AHD in plasma samples. The methodology involves the following key steps:

- In-life Phase: Oral administration of nitrofurantoin to rats and serial blood sample collection.

- Sample Preparation: Acid hydrolysis to release protein-bound AHD from plasma proteins, followed by derivatization with 2-nitrobenzaldehyde to yield 2-NP-AHD.
- Bioanalysis: Quantification of the resulting 2-NP-AHD using a validated LC-MS/MS method with **NP-Ahd-13C3** as the internal standard.

The co-eluting **NP-Ahd-13C3**, with its distinct mass, allows for precise correction of any analytical variability, leading to accurate determination of the AHD concentration-time profile and subsequent pharmacokinetic parameters.

Data Presentation

Table 1: Representative Plasma Concentration-Time Data for 2-NP-AHD following a Single Oral Dose of Nitrofurantoin (10 mg/kg) in Rats

Time (hours)	Mean Plasma Concentration of 2-NP-AHD (ng/mL) ± SD (n=6)
0.0	0.0 ± 0.0
0.5	85.3 ± 15.2
1.0	155.7 ± 28.9
2.0	210.4 ± 35.1
4.0	180.6 ± 30.5
8.0	95.2 ± 18.3
12.0	45.1 ± 9.8
24.0	10.2 ± 3.1

Table 2: Key Pharmacokinetic Parameters for 2-NP-AHD in Rats

Parameter	Value
T _{max} (h)	2.0
C _{max} (ng/mL)	210.4
AUC(0-t) (ngh/mL)	1568.9
AUC(0-inf) (ngh/mL)	1612.5
t _{1/2} (h)	5.5

Experimental Protocols

In-life Pharmacokinetic Study

A representative protocol for an oral pharmacokinetic study in a rat model is described below.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Nitrofurantoin formulation for oral gavage
- K2EDTA collection tubes
- Centrifuge

Protocol:

- Acclimatize animals for at least 3 days prior to the study.
- Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
- Administer a single oral dose of nitrofurantoin (e.g., 10 mg/kg) via gavage.
- Collect blood samples (approximately 0.25 mL) via the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into K2EDTA tubes.
- Gently invert the tubes to ensure mixing with the anticoagulant.

- Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma.
- Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
- Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: Quantification of 2-NP-AHD using LC-MS/MS

Materials and Reagents:

- Rat plasma samples, calibration standards, and quality controls (QCs)
- 2-NP-AHD analytical standard
- **NP-Ahd-13C3** internal standard (IS) stock solution (e.g., 1 µg/mL in methanol)
- 2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
- Hydrochloric acid (1 M)
- Dipotassium hydrogen phosphate buffer (0.1 M, pH 7.5)
- Ethyl acetate (LC-MS grade)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid

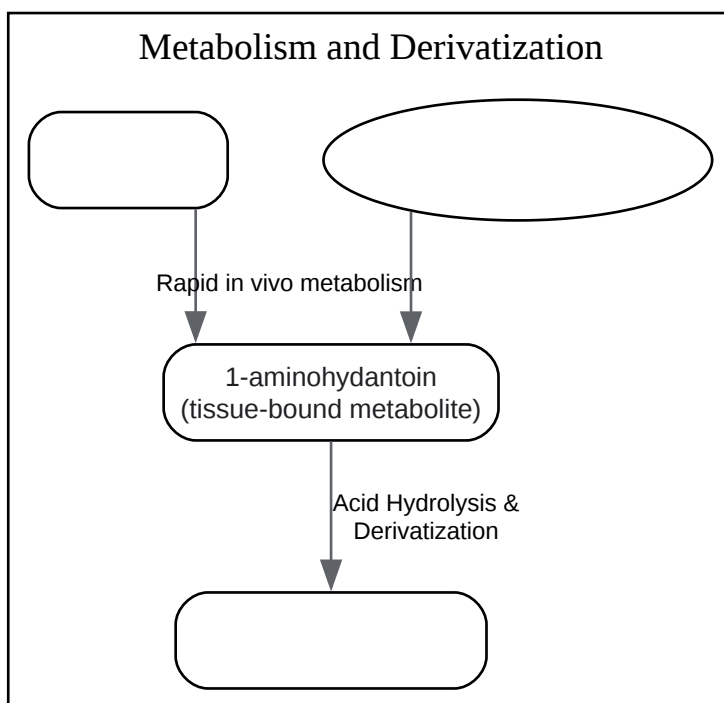
Protocol:

- Preparation of Calibration Standards and Quality Controls:
 - Prepare a stock solution of 2-NP-AHD in methanol.

- Serially dilute the stock solution with a mixture of methanol and water (1:1) to prepare working solutions.
- Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL) and quality controls (low, mid, high concentrations).
- Sample Preparation (Hydrolysis and Derivatization):
 - To 100 μ L of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 μ L of the **NP-Ahd-13C3** internal standard working solution (e.g., 100 ng/mL).
 - Add 500 μ L of 1 M HCl.
 - Add 50 μ L of 50 mM 2-nitrobenzaldehyde solution.
 - Vortex mix and incubate at 37°C for 16 hours (overnight).
 - Cool the samples to room temperature.
 - Neutralize the reaction by adding 500 μ L of 0.1 M K₂HPO₄ buffer (pH 7.5).
- Liquid-Liquid Extraction:
 - Add 2 mL of ethyl acetate to each tube.
 - Vortex for 5 minutes.
 - Centrifuge at 4,000 x g for 10 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Transfer to autosampler vials for LC-MS/MS analysis.
- LC-MS/MS Conditions (Representative):

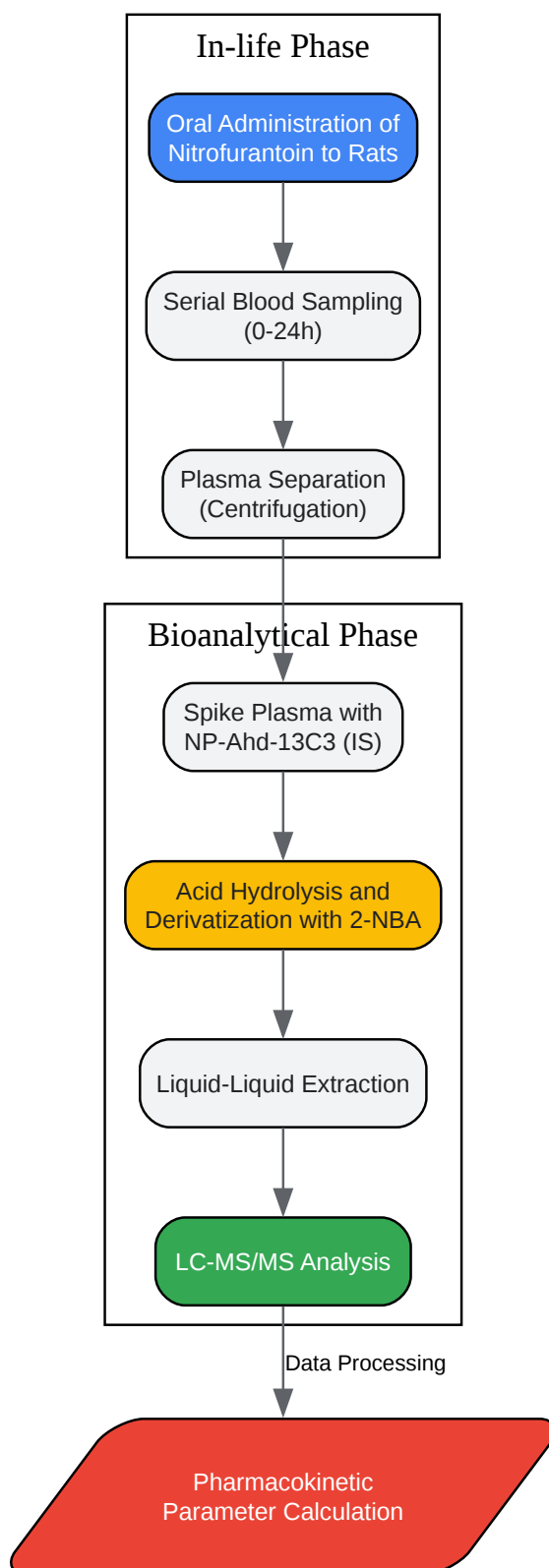
- LC System: UHPLC system
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions (Hypothetical):
 - 2-NP-AHD: Q1: 249.1 m/z -> Q3: 134.1 m/z
 - **NP-Ahd-13C3** (IS): Q1: 252.1 m/z -> Q3: 137.1 m/z

Mandatory Visualization



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Caption: Metabolic pathway of Nitrofurantoin and subsequent derivatization for analysis.



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Caption: Experimental workflow for the pharmacokinetic study of Nitrofurantoin.

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